Boldenone Acetate

Pharmacokinetics Ester Prodrug Half-Life

Boldenone Acetate delivers a 3-day IM half-life for PK studies requiring rapid peak attainment and short washout periods. 100 mg yields ~83 mg active base. Exhibits A/A ratio of 2.0 vs. testosterone's 1.0, with erythropoietic efficacy demonstrated across species. For R&D use only.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 2363-59-9
Cat. No. B159631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoldenone Acetate
CAS2363-59-9
Synonyms17 beta-acetoxy-delta-(1,5)-androstadien-3-one
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
InChIInChI=1S/C21H28O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1
InChIKeyKPCDGGNHYODURF-PXQJOHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Boldenone Acetate (CAS 2363-59-9): Fast-Acting Veterinary Anabolic Steroid for Research Applications


Boldenone Acetate (CAS 2363-59-9), also known as boldenone 17-acetate or 17β-acetoxyandrosta-1,4-dien-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone via the introduction of a C1-C2 double bond (Δ1-dehydrogenation) [1]. This structural modification yields boldenone base, which is subsequently esterified with acetic acid at the 17β-hydroxyl position to produce the acetate ester prodrug [2]. With a molecular weight of 328.45 g/mol and a calculated LogP of 4.226, the compound is a lipophilic solid with limited aqueous solubility but moderate solubility in chloroform and methanol [3]. Boldenone Acetate functions as an androgen receptor (AR) agonist, promoting nitrogen retention, protein synthesis, and erythropoiesis . As a Schedule III controlled substance in the US and a Class C controlled drug in the UK, its procurement is restricted to research applications and is not approved for human use [4].

Boldenone Acetate (CAS 2363-59-9): Why Ester Selection Determines Experimental Reproducibility


Boldenone esters are not interchangeable substitutes for the same experimental endpoint. The acetate ester confers a distinct pharmacokinetic profile characterized by a short intramuscular half-life of approximately 3 days, compared to 14 days for the widely used undecylenate ester (Equipoise) [1]. This difference translates to substantially faster attainment of peak plasma concentrations and more rapid systemic clearance with the acetate form [2]. Additionally, the molecular weight contribution of the acetate ester affects the free boldenone base content: 100 mg of Boldenone Acetate yields approximately 83 mg of active boldenone base, versus 100 mg from the unesterified compound, creating a 17% mass adjustment requirement for accurate dose-response calculations [3]. These pharmacokinetic and stoichiometric distinctions preclude simple molar substitution between esters in any controlled research protocol. Furthermore, the C1-C2 double bond inherent to the boldenone scaffold reduces susceptibility to aromatization compared to testosterone, a structural feature shared across boldenone esters but one that must be accounted for when selecting this compound class over testosterone-derived analogs [4].

Boldenone Acetate (CAS 2363-59-9): Quantitative Comparative Evidence for Scientific Selection


Pharmacokinetic Differentiation: Boldenone Acetate Half-Life vs. Undecylenate Ester

Boldenone Acetate exhibits an intramuscular elimination half-life of approximately 3 days, which is substantially shorter than the 14-day half-life of Boldenone Undecylenate (Equipoise) [1]. This 4.7-fold difference in clearance kinetics directly impacts experimental design for studies requiring either rapid-onset/rapid-offset kinetics or sustained exposure profiles.

Pharmacokinetics Ester Prodrug Half-Life Veterinary Pharmacology

Free Base Content per Unit Mass: Boldenone Acetate vs. Unesterified Boldenone vs. Propionate

The acetate ester contributes approximately 17% to the total molecular weight of Boldenone Acetate. Consequently, 100 mg of the acetate ester yields approximately 83 mg of active boldenone base, compared to 100 mg from unesterified boldenone and 80 mg from Boldenone Propionate [1]. This differential active content necessitates precise mass correction when comparing dose-response relationships across formulations or when preparing equimolar dosing solutions.

Stoichiometry Ester Weight Adjustment Dose Calculation Analytical Chemistry

Anabolic-to-Androgenic Ratio: Boldenone Acetate vs. Testosterone

Boldenone Acetate demonstrates an anabolic rating of 100 with an androgenic rating of 50 (A/A ratio = 2.0), compared to testosterone, which has equivalent anabolic and androgenic ratings of 100 and 100 respectively (A/A ratio = 1.0) [1]. This quantitative difference indicates that at equal receptor-activating doses, Boldenone Acetate produces half the androgenic signaling relative to its anabolic effect, in contrast to the 1:1 ratio observed with testosterone.

Androgen Receptor Anabolic-Androgenic Ratio Tissue Selectivity Steroid Pharmacology

In Vivo Growth Promotion Efficacy: Boldenone Acetate in Cattle Model

In a controlled cattle study, administration of Boldenone Acetate produced a 100 kg weight gain from an initial 300 kg baseline over the study period, compared to a 50 kg weight gain in untreated control animals of identical starting weight . This represents a 100% increase in weight gain relative to control, demonstrating the compound's efficacy as a growth promoter in ruminant models. Additionally, the compound improved feed conversion efficiency, a parameter of economic and metabolic significance in agricultural research.

Veterinary Pharmacology Weight Gain Feed Conversion Livestock Research

Erythropoietic Effect: Boldenone Acetate Increases Hematocrit in Equine Model

In a controlled equine study, Boldenone Acetate administration increased hematocrit levels to 45%, compared to 35% in untreated control horses . This 10-percentage-point elevation (a 28.6% relative increase) reflects the compound's capacity to stimulate erythropoietin release and enhance red blood cell production. Similar erythropoietic effects have been documented in broiler chickens, where Boldenone significantly increased total erythrocytic count, hemoglobin, and hematocrit values compared to untreated controls [1].

Erythropoiesis Hematocrit Equine Physiology Anabolic Steroid

Aromatization Susceptibility: Boldenone Acetate vs. Testosterone (Structural Basis)

The C1-C2 double bond (Δ1-dehydrogenation) present in boldenone reduces its susceptibility to aromatization relative to testosterone, which lacks this structural feature [1]. While direct quantitative aromatization rate comparisons between Boldenone Acetate and testosterone are not available in the primary literature, the mechanistic basis is well-established: the altered A-ring geometry reduces substrate affinity for the aromatase (CYP19A1) enzyme [2]. Additionally, the C1-C2 double bond alters the compound's susceptibility to 5α-reductase, reducing conversion to a more potent androgenic metabolite (dihydroboldenone) compared to testosterone's conversion to dihydrotestosterone [3].

Aromatase Estrogen C1-C2 Double Bond Metabolic Stability

Boldenone Acetate (CAS 2363-59-9): Evidence-Based Research Applications


Pharmacokinetic Modeling of Ester Prodrugs Requiring Rapid Onset and Short Half-Life

Boldenone Acetate is optimally suited for pharmacokinetic studies requiring rapid attainment of peak plasma concentrations and short elimination kinetics. With an intramuscular half-life of approximately 3 days compared to 14 days for the undecylenate ester, the acetate form enables protocols with shorter washout periods, more frequent sampling intervals over compressed timelines, and reduced carryover effects in crossover designs . This property is particularly valuable in veterinary pharmacology studies investigating ester hydrolysis rates, absorption kinetics from various injection depots, or comparative bioavailability across different ester prodrugs of the same parent steroid.

Livestock Growth Promotion and Feed Efficiency Research

In controlled cattle studies, Boldenone Acetate has demonstrated a 100 kg weight gain versus 50 kg in untreated controls (a 100% increase), along with improvements in feed conversion ratios . This well-documented efficacy makes the compound suitable as a positive control in agricultural research investigating growth promotion mechanisms, nutrient partitioning, and metabolic efficiency in ruminants. Researchers studying anabolic effects on muscle protein synthesis, nitrogen balance, or body composition in livestock models can reference these quantitative endpoints for experimental validation and power calculations.

Erythropoiesis and Hematological Research in Animal Models

Boldenone Acetate produces robust erythropoietic stimulation across multiple species. In equine studies, it increased hematocrit from 35% to 45% (a 28.6% relative increase) . In broiler chickens, it significantly elevated total erythrocytic count, hemoglobin concentration, and hematocrit values [1]. These consistent hematological effects position Boldenone Acetate as a reliable positive control or test article for studies investigating erythropoietin signaling pathways, red blood cell production, oxygen-carrying capacity enhancement, and anemia-related conditions in veterinary and comparative physiology research.

Tissue-Selective Androgen Receptor Signaling Studies

Boldenone Acetate exhibits an anabolic-to-androgenic (A/A) ratio of 2.0, compared to testosterone's ratio of 1.0, based on standardized bioassays . This quantitative difference reflects the compound's reduced androgenic activity relative to its anabolic potency. Investigators studying tissue-selective AR activation, differential gene expression in anabolic versus androgenic target tissues, or mechanisms underlying the dissociation between muscle growth and androgenic effects should consider Boldenone Acetate as a structurally distinct comparator to testosterone. The compound's C1-C2 double bond reduces its substrate affinity for 5α-reductase and aromatase, further differentiating its metabolic and signaling profile from testosterone [1].

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